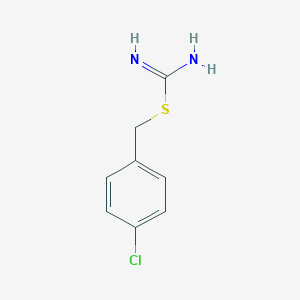

4-Chlorobenzyl carbamimidothioate

説明

S-(4-クロロベンジル)イソチオ尿素塩酸塩は、抗菌特性で知られる化学化合物です。これは、イソチオ尿素の誘導体であり、硫黄原子に結合した4-クロロベンジル基の存在が特徴です。

準備方法

合成経路と反応条件

S-(4-クロロベンジル)イソチオ尿素塩酸塩の合成は、通常、4-クロロベンジルクロリドとチオ尿素の反応によって行われます。この反応は、アセトニトリルなどの有機溶媒中で、還流条件下で行われます。 生成物はその後、適切な溶媒からの再結晶によって精製されます .

工業生産方法

S-(4-クロロベンジル)イソチオ尿素塩酸塩の工業生産方法は、実験室合成と同様ですが、より大量に対応するために規模が拡大されています。 このプロセスは同じ基本的な反応を含みますが、最終製品の一貫性と純度を確保するために、精製と品質管理の追加のステップが含まれる場合があります .

化学反応の分析

反応の種類

S-(4-クロロベンジル)イソチオ尿素塩酸塩は、以下を含むさまざまな化学反応を起こします。

置換反応: この化合物は、イソチオ尿素基の存在により、求核置換反応に参加できます。

一般的な試薬と条件

求核置換: 一般的な試薬には、ハロゲン化アルキルやその他の求電子剤が含まれます。これらの反応は、通常、穏やかな条件下で極性溶媒中で行われます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換反応は、さまざまな置換イソチオ尿素誘導体をもたらす可能性があります .

科学的研究の応用

S-(4-クロロベンジル)イソチオ尿素塩酸塩は、その抗菌特性について広く研究されてきました。 これは、緑膿菌やバークホルデリア・セパシア複合体などの多剤耐性菌に対して活性があることが示されています . さらに、これは細菌の細胞骨格を標的とする可能性のある用途について調査されており、新しい抗菌剤の開発のための有望な候補となっています .

作用機序

S-(4-クロロベンジル)イソチオ尿素塩酸塩の作用機序には、重要な細菌酵素の阻害と細胞膜完全性の破壊が含まれます。 これは、細菌の細胞の形と分裂を維持するのに関与する特定のタンパク質を標的とし、細胞溶解と死につながります . 大腸菌における球状細胞形成を誘発する化合物の能力は、細菌の細胞骨格を標的とする役割をさらに裏付けています .

類似の化合物との比較

類似の化合物

S-(3,4-ジクロロベンジル)イソチオ尿素塩酸塩: この化合物は構造的に類似しており、その抗菌特性について研究されています.

S-ベンジルイソチオ尿素: 類似の生物活性を持つ別の関連化合物ですが、効力は弱いです.

独自性

S-(4-クロロベンジル)イソチオ尿素塩酸塩は、多剤耐性菌に対する特定の活性と、細菌の細胞骨格を破壊する能力により際立っています。 その独自の作用機序と広域スペクトル活性により、抗菌研究分野における貴重な化合物となっています .

類似化合物との比較

Similar Compounds

S-(3,4-Dichlorobenzyl)isothiourea hydrochloride: This compound is structurally similar and has been studied for its antimicrobial properties.

S-Benzylisothiourea: Another related compound with similar biological activity but less potent.

Uniqueness

S-(4-Chlorobenzyl)isothiourea hydrochloride stands out due to its specific activity against multidrug-resistant bacteria and its ability to disrupt the bacterial cytoskeleton. Its unique mechanism of action and broad-spectrum activity make it a valuable compound in the field of antimicrobial research .

生物活性

4-Chlorobenzyl carbamimidothioate, also known as MP265, is a compound with significant biological activity, particularly in the context of enzyme inhibition and bacterial morphogenesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzyl group attached to a carbamimidothioate moiety. This structure allows it to interact with various biological targets, influencing enzyme activity and cellular morphology.

The primary mechanism of action for this compound involves its interaction with the bacterial cytoskeletal protein MreB. MreB is essential for maintaining rod shape in many bacteria, and its disruption leads to morphological changes. Specifically, MP265 binds to the ATP-binding pocket of MreB, inhibiting its polymerization and function. This results in cell rounding and filamentation in bacteria such as Caulobacter crescentus .

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor for various enzymes, particularly carbonic anhydrases (CAs). A study synthesized a series of alkyl/benzyl carbamimidothioates and tested their inhibitory effects on human and bacterial CA isoforms. The results indicated that compounds with electron-withdrawing groups, like this compound, exhibited enhanced inhibitory potency compared to those with electron-donating groups .

Case Studies

- Inhibition of Carbonic Anhydrases : In a study involving multiple CA isoforms, MP265 showed significant inhibitory activity with IC50 values ranging from 1.7 nM to 85.8 nM across different isoforms. The presence of the chlorobenzyl group was crucial for this activity .

- Morphological Changes in Bacteria : In C. crescentus, treatment with MP265 resulted in dramatic changes in cell morphology, including elongation and branching. These effects were reversible upon drug removal, highlighting the compound's potential as a tool for studying MreB function .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | IC50 (nM) | Target |

|---|---|---|---|

| This compound (MP265) | Chlorobenzyl + Carbamimidothioate | 1.7 - 85.8 | Carbonic Anhydrase |

| A22 | Benzyl + Carbamimidothioate | Variable | MreB |

| Methyl-Substituted Analog | Methyl + Carbamimidothioate | Higher IC50 | Carbonic Anhydrase |

This table illustrates that while MP265 shows potent inhibitory effects on carbonic anhydrases, other analogs may exhibit varying levels of activity due to structural differences.

特性

IUPAC Name |

(4-chlorophenyl)methyl carbamimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCWIHYZDHPSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(=N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196737 | |

| Record name | p-Chlorobenzylpseudothiuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46124-27-0, 544-47-8 | |

| Record name | p-Chlorobenzylpseudothiuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046124270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudourea, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorobenzylpseudothiuronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-CHLOROBENZYLPSEUDOTHIURONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EJT87W36D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。